molecular formula C8H9FN2O B2535857 3-(3-Fluoropyridin-4-yl)propanamide CAS No. 2288710-14-3

3-(3-Fluoropyridin-4-yl)propanamide

Cat. No.: B2535857
CAS No.: 2288710-14-3
M. Wt: 168.171
InChI Key: HOTXGCRZIFXALR-UHFFFAOYSA-N
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Description

3-(3-Fluoropyridin-4-yl)propanamide is an organic compound with the molecular formula C8H9FN2O and a molecular weight of 168.17 g/mol . This compound is characterized by the presence of a fluorine atom attached to the pyridine ring, which imparts unique chemical properties.

Preparation Methods

The synthesis of 3-(3-Fluoropyridin-4-yl)propanamide typically involves the reaction of 3-fluoropyridine with propanoyl chloride under specific conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

3-(3-Fluoropyridin-4-yl)propanamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-(3-Fluoropyridin-4-yl)propanamide involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways . The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action.

Comparison with Similar Compounds

3-(3-Fluoropyridin-4-yl)propanamide can be compared with other fluorinated pyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(3-fluoropyridin-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O/c9-7-5-11-4-3-6(7)1-2-8(10)12/h3-5H,1-2H2,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOTXGCRZIFXALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CCC(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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